molecular formula C20H17NO4 B10979344 N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-2-yloxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B10979344
M. Wt: 335.4 g/mol
InChI Key: BNULWSIDBOMGLT-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and naphthalen-2-yloxy intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The benzodioxole and naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE stands out due to its unique combination of benzodioxole and naphthalen-2-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H17NO4/c22-20(21-11-14-5-8-18-19(9-14)25-13-24-18)12-23-17-7-6-15-3-1-2-4-16(15)10-17/h1-10H,11-13H2,(H,21,22)

InChI Key

BNULWSIDBOMGLT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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